5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one
Description
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-en-1-one (CAS: N/A, Ref: 3D-FP169991) is a cyclohexenone derivative featuring a phenyl group at position 5 and a 2,3,5-triazolylamino substituent at position 3. This compound is commercially available through suppliers like CymitQuimica, with pricing tiers at €329 (1g), €483 (2g), and €793 (5g) .
Properties
IUPAC Name |
5-phenyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13-7-11(10-4-2-1-3-5-10)6-12(8-13)17-14-15-9-16-18-14/h1-5,8-9,11H,6-7H2,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIUYABZWGZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from 4-bromopyrazole through a series of reactions . The phenyl group is then introduced through a Diels-Alder reaction with ketene acetal . The final step involves the formation of the cyclohexene ring, which is achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain the necessary temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different cyclohexane derivatives.
Substitution: The triazole ring and phenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different cyclohexane and triazole derivatives
Scientific Research Applications
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The phenyl group and cyclohexene ring also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds for Comparison:
Substituent Analysis:
- Trifluoromethylphenyl Group (3D-FP169542): The electron-withdrawing CF₃ group increases lipophilicity (higher logP) and metabolic stability compared to the triazolylamino analogue .
Biological Activity
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one is a complex organic compound characterized by its unique structure that combines a phenyl group, a triazole ring, and a cyclohexene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 254.29 g/mol. The compound's structure is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 5-phenyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
| CAS Number | 894217-85-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring plays a crucial role in these interactions, often inhibiting enzyme activity linked to disease processes:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Studies : Research demonstrated that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Studies : In vitro assays on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces significant cytotoxicity. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Cell Line IC50 (µM) MCF7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20
Case Studies
A notable case study published in Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound, highlighting its potential as a lead compound for further drug development. The study reported enhanced activity in certain derivatives due to modifications on the phenyl group and triazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
